3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride
Overview
Description
“3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” can be represented by the InChI code: 1S/C11H15NO/c1-11(2,3)7-10(13)9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 . The molecular weight of the compound is 214.74 g/mol .Scientific Research Applications
- Scientific Field: Molecular Simulation
- Application Summary : The compound has been used in molecular simulation methods for describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
- Scientific Field: Non-linear Optics
- Application Summary : The compound and its derivatives have been studied for potential use in non-linear optics .
- Methods of Application : The compound and its derivatives were intercalated into a layered structure of zirconium 4-sulfophenylphosphonate. Their mutual positions and orientations were solved by molecular simulation methods .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
- Scientific Field: Organic Synthesis
- Application Summary : The compound has been used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the compound can be used to introduce the 3,3-dimethylbutylamine moiety into a larger molecule .
properties
IUPAC Name |
3,3-dimethyl-1-pyridin-4-ylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-11(2,3)8-10(12)9-4-6-13-7-5-9;/h4-7,10H,8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCKKUNRAJGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=NC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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